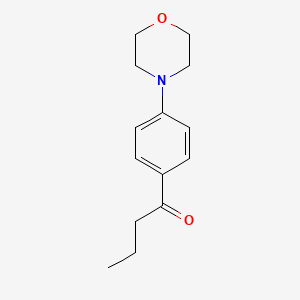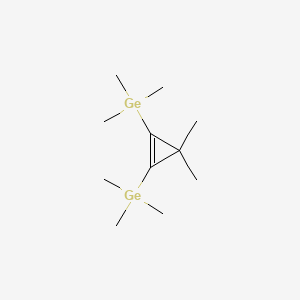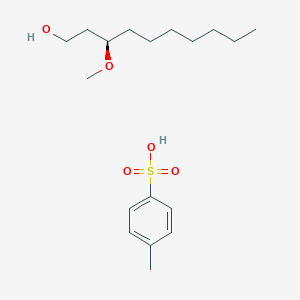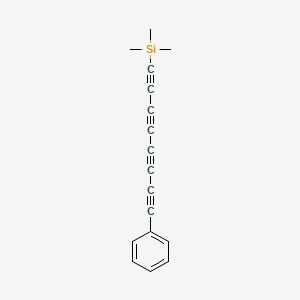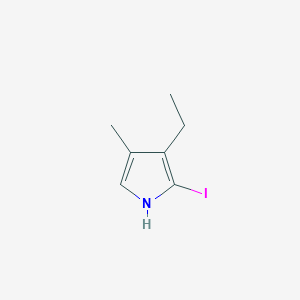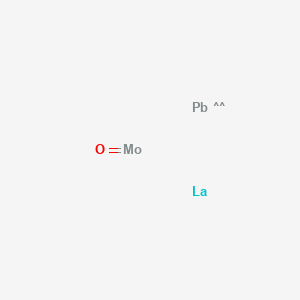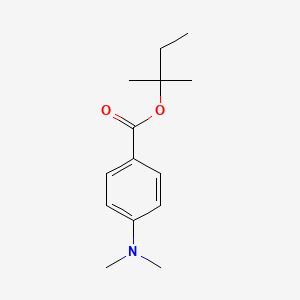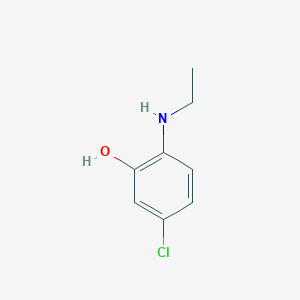![molecular formula C21H36N4O B12568550 6-[(2-Hexyldecyl)oxy]-7H-purine CAS No. 280575-77-1](/img/structure/B12568550.png)
6-[(2-Hexyldecyl)oxy]-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-Hexyldecyl)oxy]-7H-purine is an organic compound with the molecular formula C21H36N4O This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Hexyldecyl)oxy]-7H-purine typically involves the alkylation of a purine derivative. One common method is the reaction of 6-hydroxy-7H-purine with 2-hexyldecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Hexyldecyl)oxy]-7H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the purine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the purine derivative.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(2-Hexyldecyl)oxy]-7H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of organic electronic materials and photovoltaic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 6-[(2-Hexyldecyl)oxy]-7H-purine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting its function. These interactions can lead to various biological effects, including the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-7H-purine: Similar structure but with a methoxy group instead of the 2-hexyldecyl group.
6-Ethoxy-7H-purine: Contains an ethoxy group, offering different solubility and reactivity properties.
6-Butoxy-7H-purine: Features a butoxy group, providing a balance between hydrophobicity and reactivity.
Uniqueness
6-[(2-Hexyldecyl)oxy]-7H-purine is unique due to its long alkyl chain, which enhances its solubility in organic solvents and its potential for use in organic electronic materials. This structural feature distinguishes it from other purine derivatives and expands its range of applications in various fields.
Properties
CAS No. |
280575-77-1 |
|---|---|
Molecular Formula |
C21H36N4O |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
6-(2-hexyldecoxy)-7H-purine |
InChI |
InChI=1S/C21H36N4O/c1-3-5-7-9-10-12-14-18(13-11-8-6-4-2)15-26-21-19-20(23-16-22-19)24-17-25-21/h16-18H,3-15H2,1-2H3,(H,22,23,24,25) |
InChI Key |
MZUYRHCKFNQRQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COC1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester](/img/structure/B12568467.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-](/img/structure/B12568481.png)

